4-Hydroxy-1-methylcyclohexane-1-carbonitrile
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Overview
Description
4-Hydroxy-1-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a nitrile group
Scientific Research Applications
4-Hydroxy-1-methylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylcyclohexanone with hydroxylamine to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and purity. The industrial synthesis may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanecarboxylic acid.
Reduction: Formation of 4-hydroxy-1-methylcyclohexanamine.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile depends on its interactions with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclohexane-1-carbonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methylcyclohexane-1-carbonitrile: Lacks the hydroxyl group, which may influence its chemical properties and applications.
4-Methylcyclohexane-1-carbonitrile:
Uniqueness
4-Hydroxy-1-methylcyclohexane-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring
Properties
IUPAC Name |
4-hydroxy-1-methylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOPHVZUCKHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838835-51-1 |
Source
|
Record name | 4-hydroxy-1-methylcyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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